5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is particularly notable for its potential biological activities and applications in medicinal chemistry. Oxadiazoles have been recognized for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
This compound falls under the classification of heterocyclic compounds due to its unique ring structure. It is specifically categorized as a carboxylic acid derivative of oxadiazole. The presence of the dimethylphenyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development .
The synthesis of 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through various methods. A common approach involves the cyclization of hydrazones with carboxylic acids or acylating agents.
Technical Details:
The chemical reactions involving 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid primarily include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds containing the oxadiazole moiety often involves:
Data from studies indicate that modifications to the oxadiazole structure can significantly influence its selectivity and potency against specific targets such as cyclooxygenases (COX), which are crucial in inflammatory processes .
Relevant data includes:
5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—serves as a versatile bioisosteric replacement for ester and amide functionalities in medicinal chemistry. This substitution addresses critical limitations of traditional carbonyl groups, particularly their susceptibility to metabolic hydrolysis, while preserving key hydrogen-bonding capabilities. The oxadiazole ring’s metabolic stability stems from its resistance to enzymatic degradation, significantly improving the pharmacokinetic profiles of drug candidates [1] [4]. Furthermore, its dipole moment (∼3.5 Debye) and planar geometry enable mimicry of amide bond conformations, allowing seamless integration into pharmacophores targeting enzymes and receptors [1] [8]. Quantum mechanical analyses reveal that the C5 position of 1,2,4-oxadiazole acts as an electrophilic center, facilitating interactions with nucleophilic residues (e.g., serine, aspartate) in biological targets, while N2/O4 atoms serve as hydrogen-bond acceptors [7] [8]. This dual functionality underpins its utility in optimizing ligand-target binding without compromising metabolic integrity.
Table 1: Marketed Drugs Containing 1,2,4-Oxadiazole Motif and Their Therapeutic Applications
Drug Name | Target/Indication | Role of Oxadiazole |
---|---|---|
Ataluren | Nonsense mutation Duchenne muscular dystrophy | mRNA PTC readthrough modulator |
Azilsartan | Angiotensin II receptor antagonist (hypertension) | Bioisostere for carboxylate group |
Opicapone | COMT inhibitor (Parkinson’s disease) | Catechol-O-methyltransferase inhibition |
Raltegravir | HIV integrase inhibitor (HIV/AIDS) | Chelation of Mg²⁺ in active site |
Ozanimod | S1P receptor modulator (multiple sclerosis) | Carboxylate surrogate for receptor binding |
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with Tiemann and Krüger’s pioneering synthesis, though therapeutic exploitation remained dormant for nearly 80 years [1]. The 1960s marked a turning point with the approval of Oxolamine—a cough suppressant leveraging the oxadiazole core as a bioisostere for labile esters. This innovation validated the ring’s pharmacological utility and spurred interest in its chemical robustness [1]. The 1980s–2000s witnessed accelerated development, yielding vasodilator Butalamine, anxiolytic Fasiplon, and antiviral Pleconaril, all exploiting the ring’s hydrolytic stability [1]. A breakthrough emerged in 2011 with the isolation of phidianidine A/B—the first natural 1,2,4-oxadiazoles from the sea slug Phidiana militaris. These alkaloids exhibited potent cytotoxicity and protein-tyrosine phosphatase 1B (PTP1B) agonism, highlighting the scaffold’s biological relevance [1]. Contemporary drugs like Ataluren (2014) and Opicapone (2016) underscore the ring’s adaptability in addressing complex diseases through novel mechanisms, such as nonsense mutation readthrough and catecholamine modulation [1] [8]. Parallel advances in synthesis, particularly room-temperature cyclization using tetrabutylammonium fluoride (TBAF), resolved historical challenges associated with high-temperature methods, enabling access to thermally sensitive derivatives [7].
Carboxylic acid-functionalized 1,2,4-oxadiazoles represent a strategically important subclass due to their capacity for directional hydrogen bonding and salt-bridge formation with biological targets. The juxtaposition of the acidic carboxyl group and the electron-deficient oxadiazole ring creates a multifaceted pharmacophore capable of simultaneous ionic, hydrogen-bonding, and π-π stacking interactions [3] [6]. For instance, in antibacterial agents like compound 17, the carboxylic acid anchors the molecule to the ATP-binding site of E. coli DNA gyrase via hydrogen bonds with Arg136, while the oxadiazole engages in π-stacking with Tyr109 [3]. Similarly, antileishmanial derivatives (e.g., Ox1) exploit the carboxylate’s ability to disrupt mitochondrial membrane potential in Leishmania infantum and bind cytochrome P450 CYP51—a key enzyme in ergosterol biosynthesis—through ionic interactions with heme propionates [6].
Table 2: Molecular Interactions Enabled by 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
Biological Target | Key Interactions | Biological Outcome |
---|---|---|
DNA Gyrase (E. coli) | H-bonding: Arg136; π-stacking: Tyr109 | IC₅₀ = 1.2 μM (ATPase inhibition) |
CYP51 (L. infantum) | Salt bridge: Heme propionate; H-bond: Thr318 | ΔG = −9.8 kcal/mol (docking) |
PTP1B | Ionic: Asp48; H-bond: Ser216 | Agonism (phidianidine derivatives) |
σ1 Receptor | H-bond: Glu172; C=O···C(oxadiazole) noncovalent | Antinociceptive activity |
X-ray crystallographic studies confirm that the carboxylic acid group enhances binding specificity through proton donation to residues like Thr318 in CYP51, while the oxadiazole’s C5 atom participates in lone pair-π (lp-π) interactions with carbonyl oxygens of adjacent amino acids, as observed in σ1 receptor ligands [6] [8]. This synergy enables nanomolar affinities in optimized derivatives. Recent work on antileishmanial agent Ox1 demonstrates reduced cytotoxicity (SI = 61.7 against amastigotes) due to selective recognition of parasite targets over mammalian cells—a feat attributed to the carboxylate’s role in molecular discrimination [6]. The proton-donating capacity of the carboxylic acid, coupled with the oxadiazole’s π-acidic character, thus creates a versatile template for designing inhibitors against enzymatically diverse targets.
Synthesis Case Study: 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
The synthesis of carboxylic acid-functionalized derivatives typically follows a modular route:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: